molecular formula C15H11BrN2O B476499 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 213690-49-4

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B476499
CAS No.: 213690-49-4
M. Wt: 315.16g/mol
InChI Key: HCGKUKCQPZDMJD-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: is a chemical compound with the molecular formula C15H11BrN2O It is characterized by the presence of a bromine atom, a phenyl group, and a pyrazole ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Ammonia, amines.

Major Products Formed:

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: 2-(1-phenyl-1H-pyrazol-5-yl)phenol.

    Substitution: 4-amino-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity by binding to its active site . The compound’s bromine and phenol groups play crucial roles in its binding affinity and inhibitory effects.

Comparison with Similar Compounds

  • 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-Ethyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Comparison: 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets .

Properties

IUPAC Name

4-bromo-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKUKCQPZDMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425277
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

213690-49-4
Record name 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213690-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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